An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methylphenyl)pyrrolidin-2-one
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidin-2-one scaffold is a privileged five-membered lactam ring system that is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, and are integral to the development of nootropic, anticonvulsant, and anti-inflammatory agents.[3][4] The strategic substitution on the pyrrolidine ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic behavior. This guide focuses on a specific derivative, 4-(2-Methylphenyl)pyrrolidin-2-one (CAS 654633-87-1), a compound of interest for its potential applications in drug discovery.
The introduction of a 2-methylphenyl (o-tolyl) group at the 4-position creates a chiral center, suggesting that its enantiomers could exhibit different biological activities and metabolic profiles. Understanding the fundamental physicochemical properties of this molecule is therefore a critical first step in its development as a potential therapeutic agent. This document provides a comprehensive overview of its known and predicted properties, alongside detailed, field-proven experimental protocols for their determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its identity and structure.
| Identifier | Value | Source |
| CAS Number | 654633-87-1 | [5][6] |
| IUPAC Name | 4-(2-methylphenyl)pyrrolidin-2-one | [5] |
| Molecular Formula | C₁₁H₁₃NO | [7] |
| Molecular Weight | 175.23 g/mol | [5] |
| Canonical SMILES | CC1=CC=CC=C1C1CNC(=O)C1 | [5] |
| InChI | InChI=1S/C11H13NO/c1-8-4-2-3-5-10(8)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) | [5] |
| InChI Key | SULSTGCMRTVOSL-UHFFFAOYSA-N | [5] |
Physicochemical Properties: A Blend of Predicted and Experimental Insights
A comprehensive understanding of a compound's physicochemical profile is paramount for predicting its behavior in biological systems. Due to the limited availability of published experimental data for 4-(2-Methylphenyl)pyrrolidin-2-one, this section presents a combination of predicted values from reliable computational models and references to experimental data for structurally analogous compounds to provide a scientifically grounded estimation of its properties.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Value | Method | Source |
| XlogP | 1.4 | Predicted | [7] |
| LogP | 1.43 | Predicted | [5] |
These predicted values suggest that 4-(2-Methylphenyl)pyrrolidin-2-one possesses moderate lipophilicity. This is a favorable characteristic in drug design, as it suggests a balance between aqueous solubility for formulation and transport in the bloodstream, and lipid solubility for membrane permeability.
Melting and Boiling Points
While no experimental melting or boiling point data has been found for this specific compound, data for a structurally similar isomer, 1-(4-methylphenyl)-2-pyrrolidinone, is available and can serve as a rough estimate.
| Property | Value (for 1-(4-methylphenyl)-2-pyrrolidinone) | Source |
| Melting Point | 86-88 °C | [8] |
| Boiling Point | 386.6 °C at 760 mmHg | [8] |
It is important to note that the position of the methylphenyl group will influence these values, and experimental determination is necessary for accurate characterization.
Solubility
The solubility of a compound in both aqueous and organic media is crucial for its formulation and bioavailability. While specific solubility data for 4-(2-Methylphenyl)pyrrolidin-2-one is not available, its predicted LogP suggests it is likely to be sparingly soluble in water and more soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).
Chirality and Optical Activity
The presence of a stereocenter at the 4-position of the pyrrolidinone ring means that 4-(2-Methylphenyl)pyrrolidin-2-one exists as a pair of enantiomers. Enantiomers can have significantly different pharmacological and toxicological profiles. Therefore, the determination of its optical rotation is essential for characterizing a specific enantiomer.
Experimental Protocols for Physicochemical Characterization
To ensure the trustworthiness and reproducibility of data, standardized and well-validated experimental protocols are essential. The following section details the methodologies for determining the key physicochemical properties of 4-(2-Methylphenyl)pyrrolidin-2-one.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.[9] It measures the heat flow into a sample as a function of temperature, providing a detailed thermal profile.[6]
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards such as indium.[6]
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Experimental Conditions:
-
Heat the sample under a nitrogen atmosphere (50 mL/min).
-
Use a heating rate of 2 °C/min to allow for clear separation of thermal events.[7]
-
Scan a temperature range from ambient to a temperature sufficiently above the expected melting point.
-
-
Data Analysis: The melting point is typically determined as the onset temperature of the melting endotherm.[10] The purity of the sample can also be estimated from the shape of the melting peak using the Van't Hoff equation.[7]
Caption: Workflow for Melting Point Determination by DSC.
Lipophilicity (LogP) Determination by Shake-Flask Method
Rationale: The shake-flask method is the gold standard for LogP determination due to its direct measurement of partitioning.[11] This method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.
Protocol:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[12]
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4).[12]
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Concentration Measurement: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each using a suitable analytical method, such as HPLC-UV.[13]
-
Calculation: Calculate LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).[13]
Optical Rotation Measurement (USP <781>)
Rationale: As a chiral molecule, determining the specific rotation is crucial for identifying and characterizing its enantiomers. The USP General Chapter <781> provides a standardized method for this measurement.[14]
Protocol:
-
Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a solution of a standard compound with a known specific rotation.[15]
-
Sample Preparation:
-
Measurement:
-
Measure the optical rotation of the solution at a specified temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).[16]
-
Use a cell of a known path length (l, in decimeters).
-
Perform a blank measurement with the pure solvent and subtract this from the sample reading.
-
-
Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = (100 * α) / (l * c).[16]
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